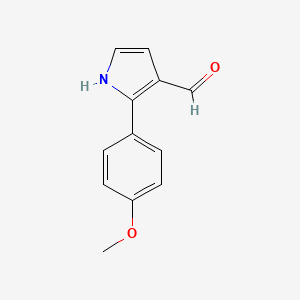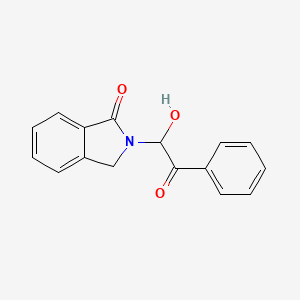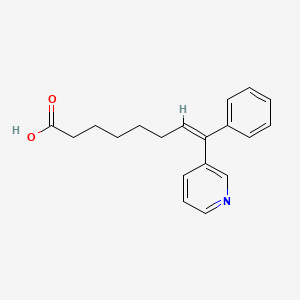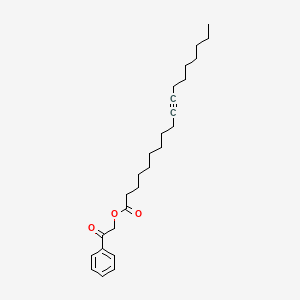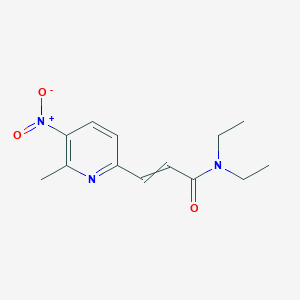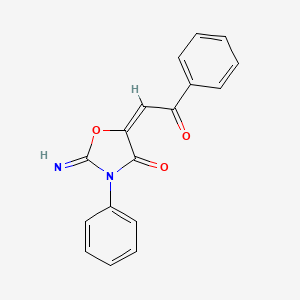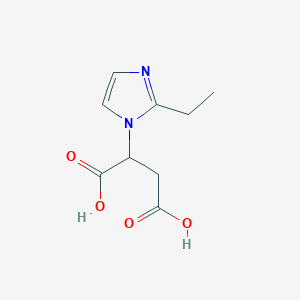
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid is an organic compound that features an imidazole ring substituted with an ethyl group and a butanedioic acid moiety. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in various biological processes and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones through the Marckwald synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学的研究の応用
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites and altering the conformation of target molecules .
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-1H-imidazol-1-yl)acetic acid
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness
2-(2-Ethyl-1H-imidazol-1-yl)butanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88660-84-8 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC名 |
2-(2-ethylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C9H12N2O4/c1-2-7-10-3-4-11(7)6(9(14)15)5-8(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
OWCOBRBXMISTRA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


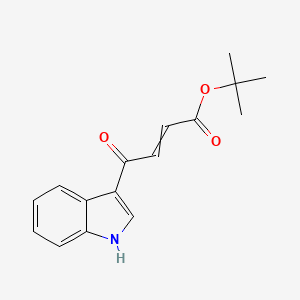

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)


